BCN-HS-PEG2-bis(PNP)

SPOCQ cycloaddition Reaction kinetics Cyclooctyne reactivity

BCN-HS-PEG2-bis(PNP) is a heterobifunctional SPAAC linker for ADC development. Unlike DBCO, it produces single stereoisomeric triazoles, eliminating purification bottlenecks. Its PEG2 spacer and bis-PNP activation enable efficient, orthogonal conjugation to azide- and amine-functionalized payloads. Validated for vc-PABC-MMAE conjugation.

Molecular Formula C34H39N5O17S
Molecular Weight 821.8 g/mol
Cat. No. B12367997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-HS-PEG2-bis(PNP)
Molecular FormulaC34H39N5O17S
Molecular Weight821.8 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NS(=O)(=O)NCCOCCOC(=O)N(CCOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCOC(=O)OC4=CC=C(C=C4)[N+](=O)[O-])CCC#C1
InChIInChI=1S/C34H39N5O17S/c40-31(54-23-30-28-5-3-1-2-4-6-29(28)30)36-57(48,49)35-15-18-50-21-22-51-32(41)37(16-19-52-33(42)55-26-11-7-24(8-12-26)38(44)45)17-20-53-34(43)56-27-13-9-25(10-14-27)39(46)47/h7-14,28-30,35H,3-6,15-23H2,(H,36,40)/t28-,29+,30?
InChIKeyCQKPJENDWWPFEO-BWMKXQIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCN-HS-PEG2-bis(PNP): A Bifunctional Bicyclononyne-PEG2 Linker with Dual p-Nitrophenyl Carbonate Activation for ADC and Bioconjugation Applications


The compound specified in the user input corresponds structurally to BCN-HS-PEG2-bis(PNP) (CAS 2126749-95-7), a heterobifunctional linker belonging to the bicyclo[6.1.0]nonyne (BCN) class of strained cyclooctynes . This linker integrates an endo-BCN moiety at one terminus for strain-promoted azide-alkyne cycloaddition (SPAAC) and a bis(p-nitrophenyl) (bis-PNP) carbonate-activated structure at the opposite terminus, bridged by a PEG2 spacer . The molecule is formally defined as 2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate, with a molecular weight of 821.76 g/mol and formula C₃₄H₃₉N₅O₁₇S . The compound serves as an antibody-drug conjugate (ADC) linker capable of conjugating with peptide-linked cytotoxins such as vc-PABC-MMAE to form drug-linker conjugates .

Why Generic Substitution of BCN-HS-PEG2-bis(PNP) with Alternative Cyclooctyne or Activated Ester Linkers Compromises Bioconjugation Outcomes


BCN-HS-PEG2-bis(PNP) cannot be replaced with generic BCN analogues, DBCO-based linkers, or alternative NHS ester reagents without measurable degradation in conjugation performance. Substitution with exo-BCN isomers reduces SPAAC reaction rates owing to lower ring strain [1], while replacement with DBCO introduces stereoisomeric product mixtures due to the lack of a molecular symmetry plane and elevates hydrophobicity-driven non-specific binding [2]. Using simpler mono-PNP or NHS ester alternatives forfeits the compound's dual activation architecture, which enables simultaneous or sequential orthogonal coupling to both azide-functionalized and amine-containing substrates . Furthermore, the PEG2 spacer length is a critical determinant of aqueous solubility and steric accessibility; shorter or longer PEG variants alter conjugation efficiency and may increase immunogenicity or non-specific adsorption [3]. The quantitative evidence detailed below establishes the precise dimensions of differentiation that render BCN-HS-PEG2-bis(PNP) non-interchangeable.

Quantitative Comparative Evidence for BCN-HS-PEG2-bis(PNP): Reaction Kinetics, Stereochemical Purity, and Bioconjugation Efficiency vs. DBCO and Other Cyclooctynes


BCN Exhibits 1,000–10,000-Fold Higher SPOCQ Reaction Rates vs. DBCO and OCT Cyclooctynes

In strain-promoted oxidation-controlled ortho-quinone (SPOCQ) cycloaddition reactions, BCN demonstrates reaction rates that are orders of magnitude higher than dibenzocyclooctyne (DBCO) and cyclooctyne (OCT) systems. Experimental stopped-flow spectroscopic analysis determined second-order rate constants and activation enthalpies for various cyclooctynes reacting with 4-tert-butyl-1,2-quinone [1]. The activation enthalpy (ΔH⧧) values provide a quantitative measure of the kinetic barrier: BCN requires only 4.5 kcal/mol to achieve the transition state, compared to 7.3 kcal/mol for OCT and 12.1 kcal/mol for DIBAC (dibenzoazacyclooctyne, a DBCO analogue) [2]. Lower activation enthalpy directly translates to faster reaction rates under equivalent conditions, making BCN the kinetically preferred scaffold among strained cyclooctynes for this bioorthogonal chemistry [3].

SPOCQ cycloaddition Reaction kinetics Cyclooctyne reactivity

BCN Delivers Stereochemically Homogeneous Triazole Products, Unlike DBCO Which Forms Diastereomeric Mixtures

A critical differentiating feature of BCN versus DBCO (dibenzocyclooctyne) and other dibenzofused cyclooctynes is stereochemical outcome upon SPAAC reaction with azides. BCN possesses a molecular plane of symmetry that prevents the formation of stereoisomeric product mixtures, yielding a single triazole regioisomer and stereoisomer [1]. In contrast, DBCO lacks this symmetry plane and generates mixtures of diastereomeric triazole products upon azide cycloaddition [2]. This stereochemical homogeneity translates to analytically cleaner conjugation products and eliminates the need for post-conjugation purification to resolve stereoisomers. Additionally, the endo and exo BCN isomers exhibit near-identical second-order rate constants in SPAAC reactions (endo-BCN-CH₂OH: k₂ = 1.8 × 10³ M⁻¹ s⁻¹; exo-BCN-CH₂OH: k₂ = 1.7 × 10³ M⁻¹ s⁻¹), ensuring consistent reactivity regardless of isomeric form [3].

Stereoselectivity SPAAC Bioconjugation purity

BCN Demonstrates Clean Intracellular Labeling with Minimal Non-Specific Background vs. TCO-Lysine in Mammalian Cells

In head-to-head evaluation of unnatural amino acids for intracellular protein labeling in mammalian cells, bicyclo[6.1.0]nonyne-lysine (BCNK) demonstrated superior washout characteristics and minimal non-specific background compared to trans-cyclooctene-lysine (TCOK) [1]. Despite TCOK exhibiting higher kinetic efficiency for inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, TCOK adheres non-specifically to the cell interior and cannot be effectively removed via washing, resulting in unacceptably high labeling background [2]. BCNK, by contrast, can be cleanly removed from cells via standard washing protocols, producing no or minimal labeling background in super-resolution STORM imaging applications [3]. In-gel fluorescence analysis of cell lysates confirmed that BCNK conjugation to β-actin and vimentin yielded minimal off-target labeling on the proteome [4].

Intracellular labeling Bioorthogonal specificity Super-resolution imaging

BCN Confers Lower Lipophilicity Than DBCO, Enhancing Aqueous Bioconjugation Performance

BCN exhibits intrinsically lower lipophilicity compared to DBCO and other dibenzofused cyclooctyne systems, a physicochemical property that significantly benefits bioconjugation reactions performed in aqueous solutions [1]. The absence of fused aromatic rings in the BCN scaffold reduces hydrophobic surface area, leading to improved aqueous solubility and decreased non-specific hydrophobic interactions with biomolecules [2]. While quantitative logP or logD values are not available in the cited sources for direct numerical comparison, the qualitative lipophilicity advantage of BCN over DBCO is consistently documented as a key selection criterion for aqueous-phase protein and antibody conjugation workflows . This reduced hydrophobicity translates to lower aggregation propensity and minimized non-specific protein adsorption during conjugation reactions.

Lipophilicity Aqueous solubility Non-specific binding

BCN-HS-PEG2-bis(PNP) Enables Direct Conjugation to vc-PABC-MMAE Payloads, Validated in ADC Linker-Payload Systems

BCN-HS-PEG2-bis(PNP) (Compound 62) is specifically validated for conjugation with the clinically relevant vc-PABC-MMAE peptide-cytotoxin construct to form defined drug-linker conjugates for antibody-drug conjugate (ADC) applications . The bis(p-nitrophenyl) carbonate-activated structure provides two reactive sites capable of coupling to amine-containing peptide linkers or cytotoxins, while the BCN terminus remains available for subsequent SPAAC conjugation to azide-functionalized antibodies or targeting proteins . This dual activation architecture distinguishes BCN-HS-PEG2-bis(PNP) from simpler mono-PNP BCN reagents such as BCN-PNP carbonate (MW 315.32), which lack the bis-activation and PEG2 spacer necessary for linker-payload pre-assembly in ADC manufacturing workflows [1]. The molecular design enables sequential conjugation: first coupling the bis-PNP terminus to a peptide-linked cytotoxin (e.g., vc-PABC-MMAE), followed by BCN-mediated SPAAC attachment to an azide-modified antibody .

ADC linker Drug-linker conjugate Payload conjugation

Validated Application Scenarios for BCN-HS-PEG2-bis(PNP) Based on Quantitative Differentiation Evidence


ADC Linker-Payload Pre-Assembly with vc-PABC-MMAE

BCN-HS-PEG2-bis(PNP) is validated for conjugation with the vc-PABC-MMAE peptide-cytotoxin construct to form defined drug-linker conjugates for antibody-drug conjugate (ADC) development . The bis(p-nitrophenyl) carbonate-activated terminus enables efficient coupling to the peptide linker portion of vc-PABC-MMAE, while the BCN moiety remains intact for subsequent SPAAC conjugation to azide-functionalized targeting antibodies. This validated conjugation pathway reduces development risk compared to untested BCN-PNP reagents and provides a documented route to homogeneous ADC constructs. The PEG2 spacer provides sufficient separation between the BCN click handle and the payload attachment site, minimizing steric hindrance during both conjugation steps [1].

Super-Resolution STORM Imaging of Intracellular Proteins

For super-resolution stochastic optical reconstruction microscopy (STORM) imaging of cytoskeletal proteins in mammalian cells, BCNK (the BCN-lysine unnatural amino acid analogue of the BCN scaffold) enables clean intracellular labeling with minimal non-specific background after washing, unlike TCOK which exhibits persistent non-specific cellular retention . This property directly supports high-resolution imaging of β-actin and vimentin filaments without the confounding background fluorescence that compromises TCOK-based labeling workflows. The minimal off-target labeling demonstrated by in-gel fluorescence analysis of cell lysates confirms that BCNK conjugation yields analytically clean labeling profiles suitable for single-molecule localization microscopy [1].

Aqueous-Phase Protein and Antibody Bioconjugation

BCN-based reagents including BCN-HS-PEG2-bis(PNP) are preferable to DBCO-based alternatives for aqueous-phase protein and antibody conjugation due to lower lipophilicity and improved water compatibility . The reduced hydrophobic character of the BCN scaffold minimizes non-specific protein adsorption, aggregation, and precipitation during conjugation reactions conducted in PBS, cell culture media, or physiological buffers. This physicochemical advantage is particularly critical for high-concentration protein conjugations and for applications where the conjugated product must maintain solubility and biological activity in aqueous environments [1]. The PEG2 spacer in BCN-HS-PEG2-bis(PNP) further enhances aqueous solubility while providing flexible spacing for efficient biomolecular recognition.

Analytically Pure Conjugate Synthesis Without Chromatographic Separation

When analytical purity of conjugated products is required without post-reaction chromatographic purification—as in high-throughput screening campaigns, multiplexed assay development, or early-stage ADC candidate evaluation—BCN scaffolds offer a decisive advantage over DBCO-based linkers . The molecular plane of symmetry in BCN yields a single stereoisomeric triazole product upon SPAAC reaction with azides, whereas DBCO generates diastereomeric mixtures that necessitate additional purification steps. This stereochemical homogeneity of BCN conjugates eliminates a purification bottleneck and reduces the risk of batch-to-batch variability in conjugate composition [1]. The near-identical reactivity of endo and exo BCN isomers (k₂ ≈ 1.7-1.8 × 10³ M⁻¹ s⁻¹) further ensures consistent conjugation efficiency regardless of isomeric form [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BCN-HS-PEG2-bis(PNP)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.